Thielavin A Thielavin A The fungal metabolite, thielavin A, and its relatives are glucose-6-phosphatase inhibitors. The three benzoic acid units are essential for inhibition. Thielavin A was originally isolated as a inhibitor of prostaglandin biosynthesis. The closely related thielavin B is a telomerase and cell wall transglycosylation inhibitor.
Brand Name: Vulcanchem
CAS No.: 71950-66-8
VCID: VC0108389
InChI: InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35)
SMILES: CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O
Molecular Formula: C29H30O10
Molecular Weight: 538.5 g/mol

Thielavin A

CAS No.: 71950-66-8

Reference Standards

VCID: VC0108389

Molecular Formula: C29H30O10

Molecular Weight: 538.5 g/mol

Thielavin A - 71950-66-8

CAS No. 71950-66-8
Product Name Thielavin A
Molecular Formula C29H30O10
Molecular Weight 538.5 g/mol
IUPAC Name 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid
Standard InChI InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35)
Standard InChIKey MGGMNKJGDSNTKZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O
Canonical SMILES CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O
Appearance White Powder
Description The fungal metabolite, thielavin A, and its relatives are glucose-6-phosphatase inhibitors. The three benzoic acid units are essential for inhibition. Thielavin A was originally isolated as a inhibitor of prostaglandin biosynthesis. The closely related thielavin B is a telomerase and cell wall transglycosylation inhibitor.
Synonyms 4-[(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,5,6-trimethyl-, 4-carboxy-3-hydroxy-2,5,6-trimethylphenyl Ester Benzoic Acid
Reference Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation in Enterococcus. Cell wall transglycosylation inhibitors in Enterococcus. Mani N. et al. J. Antibiot. 1998, 51, 471.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.
PubChem Compound 194424
Last Modified Nov 11 2021
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